molecular formula C7H12O2 B13888165 4-Oxaspiro[2.5]octan-6-ol

4-Oxaspiro[2.5]octan-6-ol

Cat. No.: B13888165
M. Wt: 128.17 g/mol
InChI Key: ZXKJXGGDDQUUHF-UHFFFAOYSA-N
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Description

4-Oxaspiro[2.5]octan-6-ol is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol It is characterized by a spirocyclic structure, which includes an oxygen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxaspiro[2.5]octan-6-ol can be achieved through several methods. One common approach involves the reaction of a suitable diol with a spirocyclic ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate oxonium ion, which then undergoes intramolecular cyclization to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of specific catalysts, temperature control, and purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Oxaspiro[2.5]octan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

4-Oxaspiro[2.5]octan-6-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxaspiro[2.5]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzymatic activity. This can lead to various biological effects, such as changes in metabolic pathways or cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Oxaspiro[2.5]octan-6-ol is unique due to its specific structural features, which include the presence of an oxygen atom within the spirocyclic ring. This structural characteristic imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-oxaspiro[2.5]octan-6-ol

InChI

InChI=1S/C7H12O2/c8-6-1-2-7(3-4-7)9-5-6/h6,8H,1-5H2

InChI Key

ZXKJXGGDDQUUHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)OCC1O

Origin of Product

United States

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